

Application Notes and Protocols: SKI-V in Primary Cervical Cancer Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Overexpression and overactivation of sphingosine kinases (SphK1/2) are significant contributors to the tumorigenesis and progression of cervical cancer.[1][2][3] SKI-V, a non-lipid small molecule inhibitor of SphK, has demonstrated potent anti-cancer activity in primary cervical cancer cells and in vivo models.[1][2] These application notes provide a comprehensive overview of the use of SKI-V in primary cervical cancer cell culture, including its mechanism of action, protocols for key experiments, and expected outcomes.

SKI-V exerts its effects through multiple mechanisms, primarily by inhibiting SphK, which leads to an accumulation of pro-apoptotic ceramides and a depletion of pro-survival sphingosine-1-phosphate (S1P). This shift in the ceramide/S1P balance triggers apoptosis and programmed necrosis. Additionally, SKI-V has been shown to inhibit the PI3K-Akt-mTOR signaling pathway, a critical cascade for cell survival and proliferation in cervical cancer.

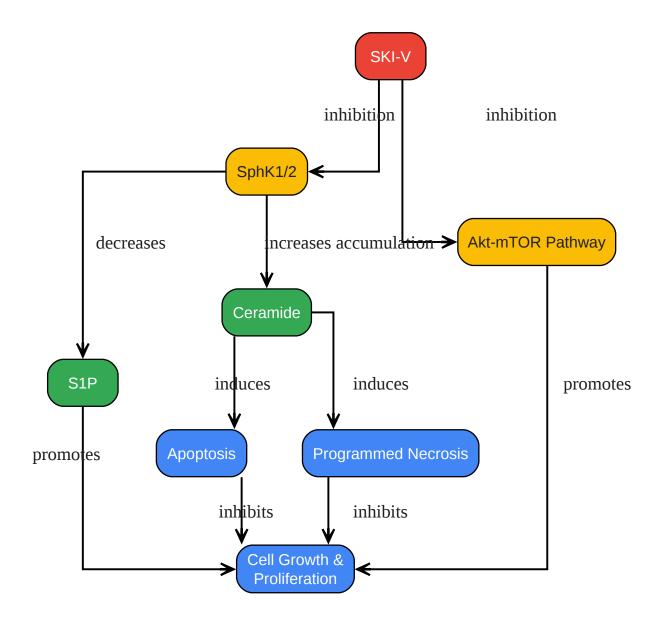
Mechanism of Action of SKI-V in Cervical Cancer

SKI-V's primary mode of action is the inhibition of sphingosine kinase, which catalyzes the formation of S1P from sphingosine. This inhibition leads to a dual effect: the accumulation of ceramide and the depletion of S1P. This imbalance disrupts cellular signaling, promoting apoptosis. Furthermore, SKI-V induces programmed necrosis and inhibits the Akt-mTOR pathway, further contributing to its anti-cancer properties.

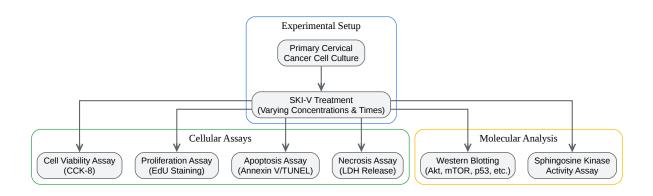


Signaling Pathway Modulated by SKI-V









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References

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